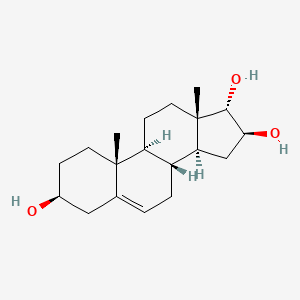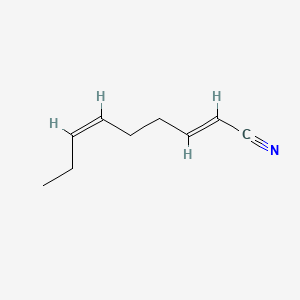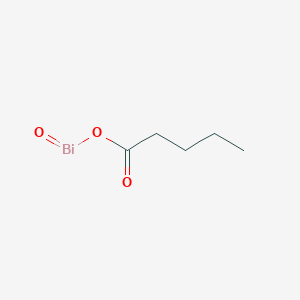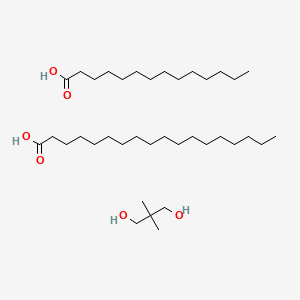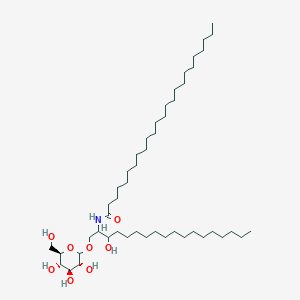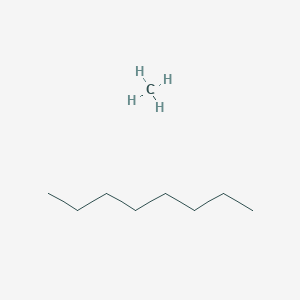
Methane;octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methane and octane are both alkanes, which are organic compounds consisting entirely of single-bonded carbon and hydrogen atoms. Methane (CH₄) is the simplest alkane, with one carbon atom bonded to four hydrogen atoms. Octane (C₈H₁₈), on the other hand, is a longer-chain alkane with eight carbon atoms and eighteen hydrogen atoms. Both compounds are significant in various industrial and scientific applications due to their chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methane can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime in a copper tube. The evolved methane gas is collected by the downward displacement of water . Industrially, methane is primarily obtained from natural gas extraction and purification processes.
Octane is typically obtained from the fractional distillation of crude oil. The process involves heating crude oil to separate its components based on their boiling points. Octane is one of the fractions collected during this process.
化学反応の分析
Types of Reactions
-
Combustion: : Both methane and octane undergo combustion reactions. Methane combusts to form carbon dioxide and water: [ \text{CH}_4 + 2\text{O}_2 \rightarrow \text{CO}_2 + 2\text{H}_2\text{O} ] Octane also combusts to form carbon dioxide and water: [ 2\text{C}8\text{H}{18} + 25\text{O}_2 \rightarrow 16\text{CO}_2 + 18\text{H}_2\text{O} ]
-
Substitution: : Methane can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms. For example, chlorination of methane produces chloromethane: [ \text{CH}_4 + \text{Cl}_2 \rightarrow \text{CH}_3\text{Cl} + \text{HCl} ]
-
Reforming: : Methane can be reformed to produce synthesis gas (syngas), a mixture of hydrogen and carbon monoxide, through processes like steam reforming and dry reforming .
科学的研究の応用
Methane and octane have various applications in scientific research and industry:
Energy Production: Methane is a primary component of natural gas and is used extensively as a fuel for heating, electricity generation, and as a feedstock for producing hydrogen.
Chemical Synthesis: Methane is used in the production of chemicals like methanol and ammonia. Octane is a key component of gasoline and is used to improve the fuel’s performance.
Environmental Studies: Methane’s role as a potent greenhouse gas makes it a subject of study in climate change research.
Catalysis: Both methane and octane are studied for their catalytic conversion into more valuable chemicals and fuels.
作用機序
The mechanism of action for methane and octane primarily involves their combustion and reforming reactions. In combustion, both compounds react with oxygen to produce carbon dioxide, water, and heat. The detailed mechanism involves multiple steps, including the formation of intermediate radicals and the propagation of chain reactions .
In reforming processes, methane reacts with steam or carbon dioxide over a catalyst to produce syngas. The reaction mechanism involves the adsorption of methane on the catalyst surface, followed by its dissociation into hydrogen and carbon species .
類似化合物との比較
Methane and octane can be compared with other alkanes like ethane, propane, butane, and hexane. These compounds share similar chemical properties but differ in their molecular size and boiling points . For example:
Methane (CH₄): Simplest alkane, gas at room temperature.
Ethane (C₂H₆): Slightly larger, gas at room temperature.
Propane (C₃H₈): Used as a fuel for heating and cooking, gas at room temperature.
Butane (C₄H₁₀): Used in lighters and as a refrigerant, gas at room temperature.
Hexane (C₆H₁₄): Used as a solvent, liquid at room temperature.
Octane (C₈H₁₈): Key component of gasoline, liquid at room temperature.
Methane’s simplicity and high hydrogen-to-carbon ratio make it a cleaner-burning fuel compared to longer-chain alkanes. Octane’s higher energy content and liquid state at room temperature make it ideal for use in internal combustion engines.
特性
分子式 |
C9H22 |
|---|---|
分子量 |
130.27 g/mol |
IUPAC名 |
methane;octane |
InChI |
InChI=1S/C8H18.CH4/c1-3-5-7-8-6-4-2;/h3-8H2,1-2H3;1H4 |
InChIキー |
IFSCXNLTXIPAFT-UHFFFAOYSA-N |
正規SMILES |
C.CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


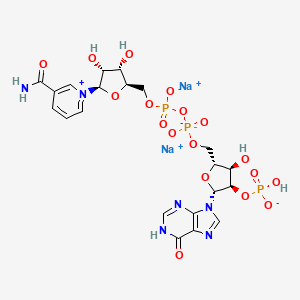

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

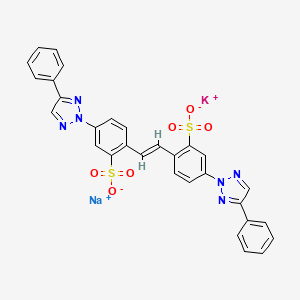
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
